

Application Notes and Protocols: Carbon-13 Isotope Labeling in Proteomics

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Compound of Interest		
Compound Name:	Carbon-13C	
Cat. No.:	B087752	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Carbon-13 (¹³C) isotope labeling is a powerful technique in mass spectrometry-based proteomics for the quantitative analysis of proteins and their dynamics. By replacing the naturally abundant ¹²C with the heavier, non-radioactive ¹³C isotope in amino acids or other metabolic precursors, researchers can accurately measure changes in protein abundance, synthesis, and degradation.[1][2][3][4] This metabolic labeling approach allows for the differential mass tagging of proteins in different cell populations or experimental conditions. When samples are mixed and analyzed by mass spectrometry, the relative signal intensities of the "light" (¹²C) and "heavy" (¹³C) peptide pairs provide a precise quantification of protein levels. [1][2][5]

Key applications of ¹³C labeling in proteomics include quantitative proteomics using Stable Isotope Labeling by Amino acids in Cell culture (SILAC), the analysis of protein turnover rates, and ¹³C-Metabolic Flux Analysis (¹³C-MFA) to trace the flow of carbon through metabolic pathways.[2][6][7][8] These methods are instrumental in various research areas, from fundamental cell biology to drug discovery and biomarker identification.[1][9]

Application: Quantitative Proteomics using SILAC

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a widely used metabolic labeling strategy for accurate relative quantification of proteins.[4] In a typical SILAC





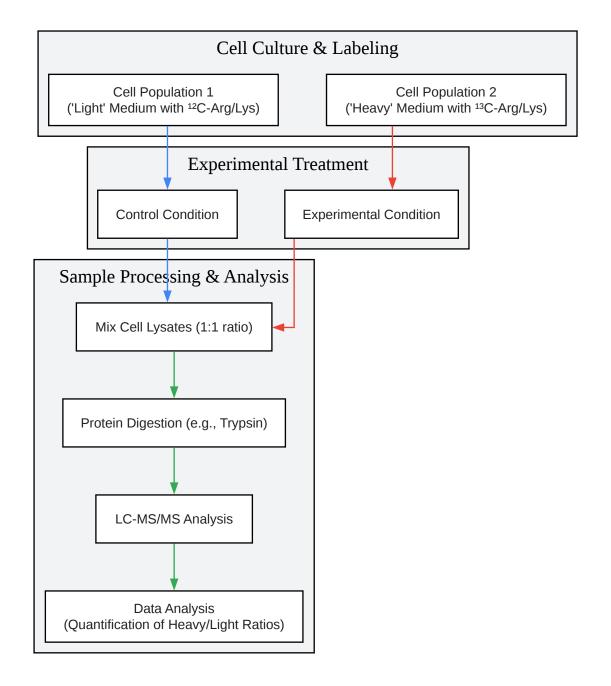


experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid, usually lysine and arginine.[1][10] One population is grown in "light" medium containing the natural isotopes (e.g., $^{12}C_6$ -lysine), while the other is grown in "heavy" medium with ^{13}C -labeled amino acids (e.g., $^{13}C_6$ -lysine).[1][2][5] After a number of cell divisions, the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population.[4][10] The two cell populations can then be subjected to different experimental conditions, and their proteomes are mixed at an early stage, typically after cell lysis.[10][11] This early mixing minimizes quantitative errors that can be introduced during sample processing.[10][11] The mixed protein sample is then digested, and the resulting peptides are analyzed by LC-MS/MS. The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of the protein in the two samples.[2][5]

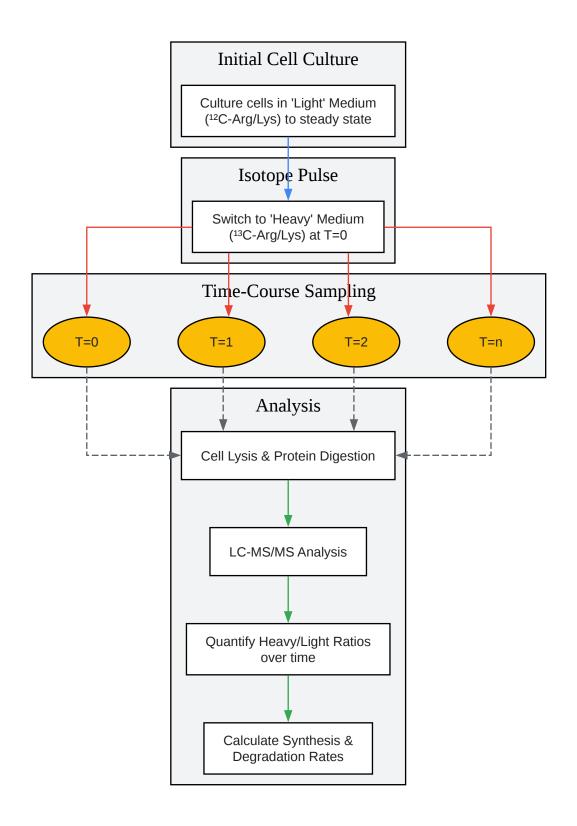
Experimental Workflow: SILAC

The following diagram illustrates the general workflow for a SILAC experiment.

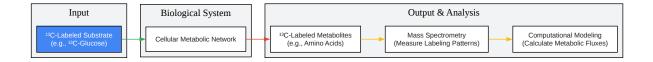


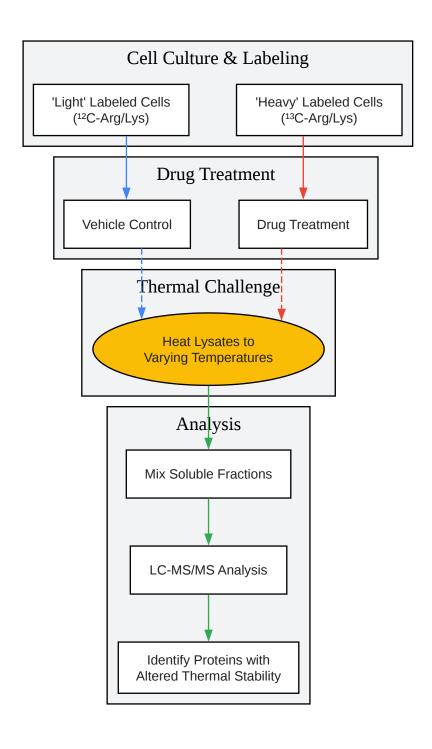












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